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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681 Get Quote

For researchers and professionals in drug development, understanding the selectivity of a

compound is paramount to predicting its potential efficacy and safety. This guide provides a

comparative analysis of CFL-120, a covalent inhibitor of KRasG12C, with a focus on its cross-

reactivity profile. Due to the limited publicly available data on the broad cross-reactivity of CFL-
120, this guide leverages comparative data from other well-characterized KRasG12C inhibitors,

Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a contextual understanding of

selectivity in this class of compounds.

Introduction to CFL-120
CFL-120, also known by its chemical name 4,6-Dichloroisatin and CAS number 18711-15-4,

has been identified as a potent and selective covalent inhibitor of the KRasG12C mutant

protein. This protein is a key driver in several forms of cancer. CFL-120 exhibits anti-

proliferative effects in cancer cell lines harboring the KRasG12C mutation and has

demonstrated the ability to reduce tumor growth in preclinical mouse xenograft models. Its

mechanism of action involves the formation of a covalent bond with the cysteine residue at

position 12 of the mutated KRas protein.

Comparative Selectivity Profile
Assessing the selectivity of a drug candidate is crucial to minimize off-target effects. This is

often achieved through broad panel screening against a diverse range of kinases and other

enzymes. While specific cross-reactivity panel data for CFL-120 is not extensively available in
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the public domain, we can infer its likely selectivity by comparing it to other inhibitors in the

same class.

The following table summarizes the available information for CFL-120 and provides a

comparison with Sotorasib and Adagrasib.

Feature CFL-120
Sotorasib (AMG
510)

Adagrasib
(MRTX849)

Primary Target KRasG12C KRasG12C KRasG12C

Mechanism of Action Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor

Reported On-Target

Activity

Anti-proliferative effect

in KRasG12C cells,

tumor reduction in

vivo.

Induces tumor

regression in

preclinical models and

shows clinical efficacy

in NSCLC patients.

Demonstrates

significant clinical

activity in patients with

KRasG12C-mutated

solid tumors.

Cross-Reactivity Data

Data not publicly

available. Selectivity

against wild-type

KRas has been

demonstrated.

Highly selective for

KRasG12C with

minimal off-target

activity observed in

broad kinase

screening panels.

Exhibits high

selectivity for

KRasG12C over wild-

type KRas and other

related GTPases.

Experimental Protocols for Assessing Cross-
Reactivity
To provide a comprehensive understanding, the following are detailed methodologies for key

experiments typically used to evaluate the selectivity and cross-reactivity of kinase inhibitors.

Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of a compound against a large panel of

kinases.

Methodology:
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The test compound (e.g., CFL-120) is incubated at a fixed concentration (commonly 1 µM)

with a panel of purified recombinant kinases.

A suitable substrate and ATP (often at or near the Km concentration) are added to initiate

the kinase reaction.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The extent of substrate phosphorylation is measured. This can be done using various

detection methods, such as radiometric assays (incorporation of ³³P-ATP), fluorescence-

based assays, or mass spectrometry.

The percentage of inhibition for each kinase is calculated by comparing the activity in the

presence of the compound to a vehicle control.

For hits identified in the primary screen, dose-response curves are generated to determine

the IC₅₀ values.

Cellular Off-Target Proliferation Assays
Objective: To assess the effect of the compound on the proliferation of cell lines that do not

express the primary target.

Methodology:

A panel of cancer cell lines with known genetic backgrounds (including KRas wild-type and

other mutations) is selected.

Cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are treated with a range of concentrations of the test compound.

After a prolonged incubation period (typically 72 hours), cell viability or proliferation is

assessed using assays such as MTS, CellTiter-Glo®, or by direct cell counting.

The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated for

each cell line. High GI₅₀ values in non-target cell lines suggest greater selectivity.
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Visualizing Key Concepts
To further clarify the context of CFL-120's function and the methods for its evaluation, the

following diagrams are provided.
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Caption: Simplified KRas signaling pathway and the inhibitory action of CFL-120.
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Caption: General experimental workflow for assessing inhibitor selectivity.

To cite this document: BenchChem. [Comparative Analysis of CFL-120: A Guide to Cross-
Reactivity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101681#cross-reactivity-studies-of-cfl-120]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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